4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
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Description
4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H17FN4O2S2 and its molecular weight is 440.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biological Activity
The compound 4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a thiazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves multi-step organic reactions including the formation of thiazole rings and amide bonds, as well as fluorination at the benzamide position. The synthesis pathways often utilize starting materials like 4-methylbenzo[d]thiazole and various amine derivatives.
Anticancer Activity
Several studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values ranging from 3.58 to 15.36 μM against different cancer cell lines, indicating potent anticancer properties .
Table 1: Cytotoxicity of Thiazole Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT116 | 9.94 | Inhibition of cell cycle progression |
Compound B | MCF-7 | 5.91 | Induction of apoptosis |
Compound C | HepG2 | 1.30 | HDAC inhibition |
The biological activity of thiazole derivatives is often attributed to their ability to interact with specific molecular targets such as enzymes and receptors. For instance, certain thiazoles have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression and subsequent apoptosis in cancer cells . The binding affinity and interaction patterns with these targets are crucial for their anticancer efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazole ring and benzamide moiety significantly influence biological activity. For example, the introduction of electron-withdrawing groups like fluorine enhances cytotoxicity, while electron-donating groups can reduce it .
Table 2: SAR Analysis of Thiazole Derivatives
Substituent | Effect on Activity |
---|---|
Fluorine | Increased cytotoxicity |
Methyl | Moderate activity |
Methoxy | Variable activity |
Case Study 1: Antifibrillar Activity
In a study focusing on Alzheimer's disease, thiazole derivatives were screened for their ability to inhibit protein aggregation associated with neurodegenerative disorders. Compounds with specific substitutions demonstrated significant antifibrillar activity, which was quantified using Thioflavin T assays .
Case Study 2: Antimicrobial Properties
Some thiazole derivatives have also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to enhance this activity, making them potential candidates for antibiotic development .
Properties
IUPAC Name |
4-fluoro-N-[4-[3-[(4-methyl-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S2/c1-12-3-2-4-16-18(12)25-21(30-16)24-17(27)10-9-15-11-29-20(23-15)26-19(28)13-5-7-14(22)8-6-13/h2-8,11H,9-10H2,1H3,(H,23,26,28)(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORSHYLCOILQIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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